molecular formula C14H18O4 B1618750 Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate CAS No. 6221-61-0

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Cat. No.: B1618750
CAS No.: 6221-61-0
M. Wt: 250.29 g/mol
InChI Key: YMDVKWXRQUDFSH-UHFFFAOYSA-N
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Description

“Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate” is a chemical compound with the CAS Number: 6221-61-0 . It has a molecular weight of 250.29 . The IUPAC name for this compound is dimethyl 3,3’- (1,3-phenylene)dipropanoate . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-5,10H,6-9H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Artifact Formation in Analytical Chemistry

Methyl 3-methoxy-3-phenylpropionate was observed as an artifact during saponification and methylation processes in the analysis of esterified cinnamic acid from Hoya latices. This demonstrates the compound's relevance in understanding chemical reactions during analytical procedures, highlighting the importance of recognizing potential artifacts in chromatographic analyses (Warnaar, 1976).

Synthesis of 6-Acylcoumarins

In a study focused on synthesizing 6-acylcoumarins, Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates were used as key intermediates, indicating the compound's utility in organic synthesis and the production of natural and synthetic chemicals with potential pharmaceutical applications (Cairns, Harwood, & Astles, 1992).

New Phenolic Compounds with Anti-inflammatory Activities

Research on Eucommia ulmoides Oliv. tender leaves led to the isolation of new phenolic compounds, demonstrating the role of similar methyl propanoate derivatives in discovering new bioactive compounds with potential anti-inflammatory applications (Ren et al., 2021).

Phenylpropanoids and Propanoate Derivatives in Plant Extracts

Studies on Morinda citrifolia fruits identified new phenylpropanoids and unusual propanoate derivatives, showcasing the diversity of methyl propanoate derivatives in natural products and their significance in phytochemical research (Wang et al., 2011).

Properties

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVKWXRQUDFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344062
Record name 1,3-Benzenedipropanoic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-61-0
Record name 1,3-Benzenedipropanoic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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